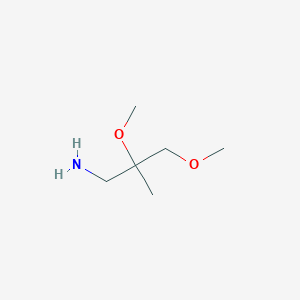

4-(Pyridin-3-yl)piperidin-4-ol

Vue d'ensemble

Description

“4-(Pyridin-3-yl)piperidin-4-ol” is a compound that has a piperidine nucleus, which is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Its derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine-containing compounds, such as “4-(Pyridin-3-yl)piperidin-4-ol”, has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A four-component protocol leads to the corresponding pyridin-4-yl nonaflates that are extremely versatile precursors for subsequent synthetic steps, in particular for palladium-catalyzed processes .Molecular Structure Analysis

The molecular structure of “4-(Pyridin-3-yl)piperidin-4-ol” has been studied . The compounds with a substituted 4-piperidinol core have been found to be potent antagonists of the human H (3) receptor .Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis

The physical form of “4-(Pyridin-3-yl)piperidin-4-ol” is solid . It has a molecular weight of 178.23 . More detailed physical and chemical properties might be available in its Material Safety Data Sheet (MSDS).Applications De Recherche Scientifique

- Impact : The compound’s pharmacological properties may lead to novel treatments for various diseases, such as neurological disorders, cancer, and cardiovascular conditions .

- Application : 4-(Pyridin-3-yl)piperidin-4-ol derivatives have shown efficacy in reducing blood glucose levels. They could be valuable in preventing and treating hyperglycemia, type 1 diabetes, and related metabolic conditions .

- Application : A pyridine-based chalcone derivative containing electron-donor groups exhibited enhanced second harmonic generation (SHG) efficiency. Such compounds contribute to the development of optical materials .

- Significance : Access to diverse piperidine derivatives aids drug discovery and chemical synthesis .

- Relevance : Identifying potential drug candidates with favorable pharmacological profiles is essential .

Medicinal Chemistry and Drug Design

Antidiabetic Potential

Optical Materials and Nonlinear Optics

Heterocyclic Chemistry and Synthesis

Biological Evaluation and Target Identification

Natural Product Chemistry

Mécanisme D'action

Target of Action

The compound 4-(Pyridin-3-yl)piperidin-4-ol primarily targets the protein serine/threonine-protein kinase B-raf . This protein plays a significant role in regulating cell growth and division. Additionally, piperidine derivatives, which include this compound, have been utilized in various therapeutic applications such as anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic agents .

Mode of Action

It’s known that compounds with a piperidine nucleus can interact with their targets in different ways, leading to various biological effects . For instance, some piperidine derivatives have been found to exhibit antiproliferative and antimetastatic effects on various types of cancers .

Biochemical Pathways

Piperidine derivatives have been associated with a wide range of biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

It’s known that the compound has high gastrointestinal absorption and is a substrate for p-glycoprotein, a protein that pumps many foreign substances out of cells . These properties could influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and its bioavailability.

Result of Action

Piperidine derivatives have been associated with a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Safety and Hazards

The safety information for “4-(Pyridin-3-yl)piperidin-4-ol” indicates that it is harmful if swallowed, toxic in contact with skin or if inhaled, and causes severe skin burns and eye damage . It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Orientations Futures

Piperidine derivatives, including “4-(Pyridin-3-yl)piperidin-4-ol”, have a significant role in the pharmaceutical industry . The current review summarizes the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field, and we can expect more advancements in the future.

Propriétés

IUPAC Name |

4-pyridin-3-ylpiperidin-4-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c13-10(3-6-11-7-4-10)9-2-1-5-12-8-9/h1-2,5,8,11,13H,3-4,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVJAZRLYMFLGML-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1(C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Pyridin-3-yl)piperidin-4-ol | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Phenyl-13-propyl-5-oxa-2,11,13-triazatricyclo[7.4.0.0^{3,7}]trideca-1(9),3(7)-diene-6,10,12-trione](/img/structure/B2476175.png)

![N-[cyano(2-methoxyphenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2476181.png)

![2-Azido-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B2476182.png)

![N-cyclopropyl-4-piperidin-1-yl[1]benzofuro[3,2-d]pyrimidine-2-carboxamide](/img/structure/B2476191.png)

![1-(3-chloro-4-methylphenyl)-3-(4-chlorophenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2476195.png)